Cas no 98165-65-2 (Methyl 5-(bromomethyl)-2-methoxybenzoate)

Methyl 5-(bromomethyl)-2-methoxybenzoate is a brominated aromatic ester commonly used as an intermediate in organic synthesis and pharmaceutical applications. Its key structural features—a reactive bromomethyl group and a methoxy-substituted benzoate framework—make it valuable for further functionalization, such as nucleophilic substitution or cross-coupling reactions. The compound's stability under standard conditions and well-defined reactivity profile enhance its utility in constructing complex molecules. It is particularly useful in medicinal chemistry for derivatizing bioactive scaffolds. High purity grades are available to ensure reproducibility in synthetic workflows. Proper handling is advised due to the lachrymatory nature of bromomethyl derivatives.
Methyl 5-(bromomethyl)-2-methoxybenzoate structure
98165-65-2 structure
Product Name:Methyl 5-(bromomethyl)-2-methoxybenzoate
CAS No:98165-65-2
MF:C10H11BrO3
MW:259.096542596817
MDL:MFCD22573801
CID:734453
PubChem ID:19744340
Update Time:2025-10-23

Methyl 5-(bromomethyl)-2-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(bromomethyl)-2-methoxybenzoate
    • Benzoic acid, 5-(bromomethyl)-2-methoxy-, methyl ester
    • METHYL5-(BROMOMETHYL)-2-METHOXYBENZOATE
    • 5-bromomethyl-2-methoxy-benzoic acid methyl ester
    • AS-38106
    • SCHEMBL1287529
    • 5-Bromomethyl-2-methoxybenzoic acid, methyl ester
    • EN300-310338
    • 98165-65-2
    • methyl 5-bromomethyl -2-methoxybenzoate
    • Methyl 5-bromomethyl-2-methoxybenzoate
    • MFCD22573801
    • DB-320014
    • ZNQXAVJDXSCHGF-UHFFFAOYSA-N
    • DTXSID60599485
    • YDA16565
    • AKOS022187305
    • MDL: MFCD22573801
    • Inchi: 1S/C10H11BrO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3
    • InChI Key: ZNQXAVJDXSCHGF-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=C(C(=O)OC)C=1)OC

Computed Properties

  • Exact Mass: 257.98916g/mol
  • Monoisotopic Mass: 257.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.5Ų

Methyl 5-(bromomethyl)-2-methoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0714-1 G
methyl 5-(bromomethyl)-2-methoxybenzoate
98165-65-2 95%
1g
¥ 1,782.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0714-5 G
methyl 5-(bromomethyl)-2-methoxybenzoate
98165-65-2 95%
5g
¥ 5,352.00 2021-05-07
Alichem
A015009916-250mg
Methyl 5-bromomethyl-2-methoxybenzoate
98165-65-2 97%
250mg
$484.80 2023-08-31
Alichem
A015009916-500mg
Methyl 5-bromomethyl-2-methoxybenzoate
98165-65-2 97%
500mg
$855.75 2023-08-31
Alichem
A015009916-1g
Methyl 5-bromomethyl-2-methoxybenzoate
98165-65-2 97%
1g
$1549.60 2023-08-31
abcr
AB447240-250 mg
Methyl 5-(bromomethyl)-2-methoxybenzoate, 95%; .
98165-65-2 95%
250mg
€235.00 2023-04-22
abcr
AB447240-1 g
Methyl 5-(bromomethyl)-2-methoxybenzoate, 95%; .
98165-65-2 95%
1g
€537.20 2023-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0714-1G
methyl 5-(bromomethyl)-2-methoxybenzoate
98165-65-2 95%
1g
¥ 1,782.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0714-5G
methyl 5-(bromomethyl)-2-methoxybenzoate
98165-65-2 95%
5g
¥ 5,352.00 2023-04-12
TRC
M297278-10mg
Methyl 5-(Bromomethyl)-2-methoxybenzoate
98165-65-2
10mg
$ 50.00 2022-06-04

Methyl 5-(bromomethyl)-2-methoxybenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:98165-65-2)Methyl 5-(bromomethyl)-2-methoxybenzoate
Order Number:A929977
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:59
Price ($):1637.0
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Additional information on Methyl 5-(bromomethyl)-2-methoxybenzoate

Recent Advances in the Application of Methyl 5-(bromomethyl)-2-methoxybenzoate (CAS: 98165-65-2) in Chemical Biology and Pharmaceutical Research

Methyl 5-(bromomethyl)-2-methoxybenzoate (CAS: 98165-65-2) is a key intermediate in organic synthesis and pharmaceutical development, particularly in the construction of complex molecules with potential therapeutic applications. Recent studies have highlighted its utility in the synthesis of novel drug candidates, including kinase inhibitors and anti-inflammatory agents. This research briefing provides an overview of the latest advancements involving this compound, focusing on its chemical properties, synthetic applications, and biological relevance.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Methyl 5-(bromomethyl)-2-methoxybenzoate as a pivotal building block for the synthesis of selective JAK3 inhibitors. The bromomethyl group facilitated efficient functionalization, enabling the introduction of diverse pharmacophores. The resulting compounds exhibited nanomolar potency against JAK3, with promising selectivity profiles over other JAK isoforms. This work underscores the compound's versatility in kinase inhibitor design and its potential for treating autoimmune disorders.

Another significant application emerged in a 2024 ACS Chemical Biology publication, where the compound served as a precursor for PROTAC (Proteolysis Targeting Chimera) development. The methoxybenzoate moiety provided an optimal linker attachment point, while the bromomethyl group allowed for conjugation to E3 ligase ligands. The resulting PROTACs demonstrated efficient degradation of target proteins in cellular models, highlighting Methyl 5-(bromomethyl)-2-methoxybenzoate's role in advancing targeted protein degradation technologies.

Recent synthetic methodology developments have also expanded the utility of this compound. A 2023 Organic Letters report described a palladium-catalyzed cross-coupling protocol using Methyl 5-(bromomethyl)-2-methoxybenzoate, enabling efficient access to biaryl systems. The reaction proceeded with excellent yields and functional group tolerance, providing a valuable tool for medicinal chemists working on structure-activity relationship studies.

From a safety and handling perspective, a 2024 review in Chemical Research in Toxicology analyzed the compound's reactivity profile, emphasizing proper handling procedures due to its alkylating potential. The review also discussed strategies to mitigate potential genotoxicity in drug candidates derived from this intermediate, providing important considerations for pharmaceutical development.

Looking forward, the unique chemical properties of Methyl 5-(bromomethyl)-2-methoxybenzoate continue to inspire innovative applications. Ongoing research explores its use in antibody-drug conjugates (ADCs) and as a starting material for novel imaging probes. The compound's balanced reactivity and versatility ensure its continued importance in chemical biology and drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:98165-65-2)Methyl 5-(bromomethyl)-2-methoxybenzoate
A929977
Purity:99%
Quantity:5g
Price ($):1637.0
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